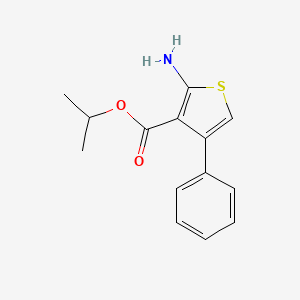

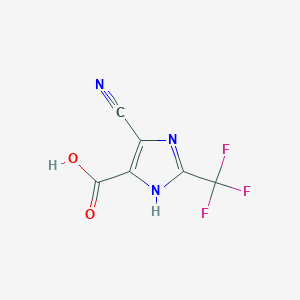

![molecular formula C15H13N3O3 B2938828 2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866008-98-2](/img/structure/B2938828.png)

2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of two fused rings: a benzene ring and a pyrazole ring . It’s a rare structure in nature, but it’s an important synthetic intermediate for the construction of many pharmaceutical compounds .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Indazoles can be synthesized through several methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学的研究の応用

Synthesis Methods

- 1,3-dipolar cycloaddition reactions have been employed for synthesizing derivatives of 5H-pyrrolo[2,1-a]isoindole, using mesoionic oxazolines formed from 1,3-dihydro-2-substituted-2H-isoindole-1-carboxylic acids or 1,3-dihydro-1-oxo-α-substituted-2H-isoindole-2-acetic acids (New & Yevich, 1984).

Potential Therapeutic Agents

- Diastereoselective synthesis of a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis was reported, involving a complex process of alkylation and asymmetric Rh-catalysed addition (Anderson et al., 2016).

Chemical Synthesis and Analysis

- One pot synthesis, spectral analyses, and crystal structures of 1,4,5-trisubstituted 1,2,3-triazoles revealed details about stability and reactivity of compounds through Density Functional Theory (DFT) calculations (Ahmed et al., 2016).

Antibacterial and Antitubercular Agents

- A study synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some of which showed very good antibacterial and antitubercular activities (Joshi et al., 2008).

Antimycobacterial Agents

- Novel pyrrole analogs were synthesized, showing promising anti-tubercular activity and non-cytotoxic concentrations in mammalian cell lines (Joshi et al., 2017).

Molecular Docking and Screening

- Molecular docking and in vitro screening of newly synthesized compounds revealed their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Magnetic Properties of Hydrochloride Crystals

- A study on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical explored the relationship between magnetic properties and crystal-stacking structures (Yong, Zhang & She, 2013).

作用機序

Target of Action

It’s known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, and/or modulating their target proteins .

Biochemical Pathways

Indazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

The synthesis of related indazole-containing compounds has been shown to involve reactions under catalyst- and solvent-free conditions , suggesting that the synthesis environment could potentially impact the properties of the compound.

将来の方向性

特性

IUPAC Name |

2-[1-(1H-indazol-6-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-8-5-12(14(19)15(20)21)9(2)18(8)11-4-3-10-7-16-17-13(10)6-11/h3-7H,1-2H3,(H,16,17)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQBLXIEUWDNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)C=NN3)C)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

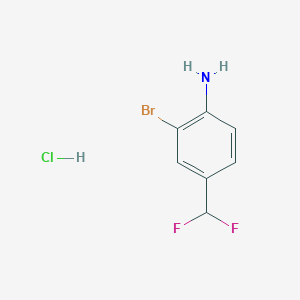

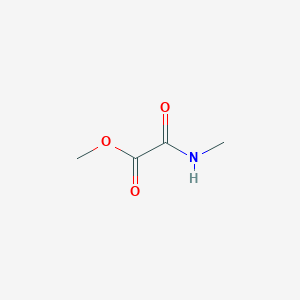

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)

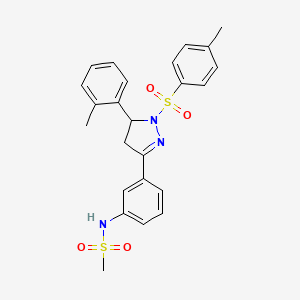

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)

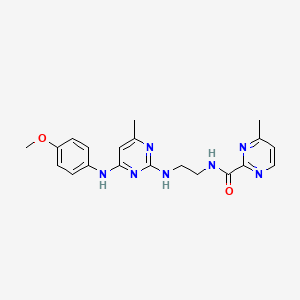

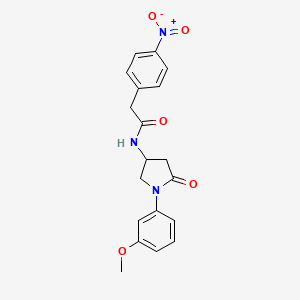

![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)

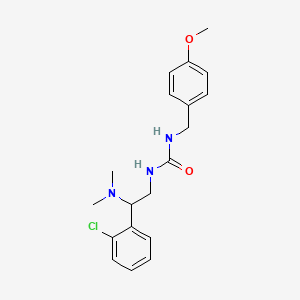

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)